Pyrazolo[1,5-a]pyrimidine derivative 5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrazolo[1,5-a]pyrimidine derivative 5 is a member of the pyrazolo[1,5-a]pyrimidine family, which are heterocyclic compounds containing both pyrazole and pyrimidine rings.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves the condensation of aminopyrazoles with β-dicarbonyl compounds under acidic or basic conditions. One common method includes the reaction of 5-amino-1H-pyrazoles with α,β-unsaturated carbonyl compounds in the presence of a base such as potassium carbonate . Another approach involves the cyclization of 3-aminopyrazoles with β-ketoesters under reflux conditions .
Industrial Production Methods: Industrial production of pyrazolo[1,5-a]pyrimidine derivatives often employs scalable and reproducible methods. For instance, a reproducible and scalable laboratory method involves the reaction of aminopyrazoles with symmetric or non-symmetric alkynes in the presence of potassium hydrogen sulfate in aqueous media . This method is advantageous due to its simplicity and environmental friendliness.
Chemical Reactions Analysis
Types of Reactions: Pyrazolo[1,5-a]pyrimidine derivatives undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives react with nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated pyrazolo[1,5-a]pyrimidines with amines in the presence of a base like triethylamine.
Major Products:
Oxidation: Formation of pyrazolo[1,5-a]pyrimidine N-oxides.
Reduction: Formation of reduced pyrazolo[1,5-a]pyrimidine derivatives.
Substitution: Formation of substituted pyrazolo[1,5-a]pyrimidines with various functional groups.
Scientific Research Applications
Pyrazolo[1,5-a]pyrimidine derivatives have a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of pyrazolo[1,5-a]pyrimidine derivatives involves their interaction with specific molecular targets and pathways. For example, some derivatives act as inhibitors of carbonic anhydrase enzymes, which play a crucial role in various physiological processes . These compounds bind to the active site of the enzyme, blocking its activity and leading to therapeutic effects such as reduced intraocular pressure in glaucoma .
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyrimidine derivatives are unique due to their fused ring structure, which imparts distinct electronic and steric properties. Similar compounds include:
Pyrazolo[3,4-d]pyrimidines: These compounds have a different ring fusion pattern, leading to variations in their chemical reactivity and biological activity.
Imidazo[1,2-a]pyrimidines: Another class of fused heterocycles with similar applications but different structural features.
Properties
Molecular Formula |
C26H24Cl2N4O |
---|---|
Molecular Weight |
479.4 g/mol |
IUPAC Name |
6-(2-chlorophenyl)-7-(4-chlorophenyl)-N-(1-methylcyclohexyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide |
InChI |
InChI=1S/C26H24Cl2N4O/c1-26(13-5-2-6-14-26)31-25(33)21-16-30-32-23(17-9-11-18(27)12-10-17)20(15-29-24(21)32)19-7-3-4-8-22(19)28/h3-4,7-12,15-16H,2,5-6,13-14H2,1H3,(H,31,33) |
InChI Key |
UVMYGLSWIQQBTO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCCC1)NC(=O)C2=C3N=CC(=C(N3N=C2)C4=CC=C(C=C4)Cl)C5=CC=CC=C5Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.